4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine
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Overview
Description
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine is an organic compound that features a piperidine ring attached to a thiophene ring, which is further substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is first functionalized with a bromo group at the 2-position.
Borylation Reaction: The bromo-substituted thiophene undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group.
Coupling with Piperidine: The borylated thiophene is then coupled with piperidine using a suitable base and solvent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Thiophene sulfoxides or sulfones.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of conjugated polymers and organic electronic materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Mechanism of Action
The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic Acid Pinacol Ester
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine is unique due to its combination of a piperidine ring and a thiophene ring with a dioxaborolane group. This structure provides versatility in organic synthesis, particularly in forming stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique combination of functional groups also allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
1402166-62-4 |
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Molecular Formula |
C15H24BNO2S |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)13-6-5-12(20-13)11-7-9-17-10-8-11/h5-6,11,17H,7-10H2,1-4H3 |
InChI Key |
PYHTUOXFLFLVIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCNCC3 |
Origin of Product |
United States |
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